Product packaging for 1-Bromo-2,3,5-trimethylbenzene(Cat. No.:CAS No. 31053-99-3)

1-Bromo-2,3,5-trimethylbenzene

Cat. No.: B3051104
CAS No.: 31053-99-3
M. Wt: 199.09 g/mol
InChI Key: MYEVSXDYOWNOPS-UHFFFAOYSA-N
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Description

Contextual Significance of Brominated Aromatic Hydrocarbons in Contemporary Organic Chemistry

Brominated aromatic hydrocarbons are of considerable importance in contemporary organic chemistry. researchgate.netacs.org They serve as versatile precursors in a multitude of synthetic transformations, most notably in the formation of carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. researchgate.net The carbon-bromine bond, with its moderate reactivity, allows for facile conversion to organometallic reagents, such as Grignard reagents, or direct participation in catalytic cycles. researchgate.netwikipedia.org This reactivity has made bromoarenes indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. researchgate.netnumberanalytics.com The introduction of a bromine atom onto an aromatic ring can also influence the electronic properties and biological activity of a molecule, a feature often exploited in medicinal chemistry. researchgate.net

Rationale for Investigating 1-Bromo-2,3,5-trimethylbenzene

The investigation of this compound is driven by its unique substitution pattern. The presence of three methyl groups on the benzene (B151609) ring, in addition to the bromine atom, imparts specific steric and electronic effects that differentiate it from simpler bromoarenes. The methyl groups, being electron-donating, can influence the reactivity of the aromatic ring and the carbon-bromine bond. The specific arrangement of these substituents provides a distinct scaffold for the synthesis of complex, multi-substituted aromatic compounds.

Research into this compound allows for the exploration of how this particular substitution pattern affects the outcomes of well-established reactions and enables the development of new synthetic methodologies. Its structure makes it a valuable model substrate for studying the influence of steric hindrance on coupling reactions and for the synthesis of targeted molecular architectures.

Scope and Objectives of Academic Research on this compound

Academic research on this compound primarily focuses on its utility as a synthetic intermediate. A key objective is to explore its participation in various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form more complex molecules. For instance, it can be used in the synthesis of densely substituted, biologically valuable compounds. csic.es

Another area of investigation involves the development of efficient and selective methods for the synthesis of this compound itself. Researchers have explored various bromination techniques, including direct bromination of 1,3,5-trimethylbenzene (mesitylene) and methods utilizing alternative brominating agents to achieve high yields and regioselectivity. wikipedia.orgcsic.es

Furthermore, this compound serves as a starting material for creating more intricate molecular structures. For example, it has been used in the synthesis of ligands for organometallic complexes and as a building block for functional materials. researchgate.netresearchgate.net The overarching goal of this research is to expand the synthetic chemist's toolbox and to enable the construction of novel and functional molecules with potential applications in various scientific fields.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₁Br
Molecular Weight 199.09 g/mol
CAS Number 31053-99-3
Appearance Colorless liquid
Boiling Point 225.77°C (estimate)
Melting Point -10°C (estimate)
Density 1.2949 (estimate)
Refractive Index 1.5516

Data sourced from ChemBK and PubChem. chembk.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11B B3051104 1-Bromo-2,3,5-trimethylbenzene CAS No. 31053-99-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2,3,5-trimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br/c1-6-4-7(2)8(3)9(10)5-6/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEVSXDYOWNOPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20953160
Record name 1-Bromo-2,3,5-trimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20953160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31053-99-3
Record name NSC154610
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154610
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Bromo-2,3,5-trimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20953160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Bromo 2,3,5 Trimethylbenzene

Direct Aromatic Bromination Approaches

Direct bromination of the aromatic ring is a common and straightforward approach. This typically involves an electrophilic attack on the electron-rich trimethylbenzene nucleus. The specific isomer used as the starting material is crucial for obtaining the desired product, 1-bromo-2,3,5-trimethylbenzene. The necessary precursor for this synthesis is 1,2,4-trimethylbenzene (B165218), also known as isodurene.

The characteristic reaction of benzene (B151609) and its derivatives is electrophilic aromatic substitution. themasterchemistry.com In this type of reaction, a powerful electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. themasterchemistry.com For the bromination of trimethylbenzenes, the reaction proceeds via the generation of a bromine electrophile, which is then attacked by the aromatic π-system. This process typically occurs through a stepwise mechanism involving the formation of a resonance-stabilized carbocation intermediate known as a Wheland complex or arenium ion. acs.org The reaction is completed by the loss of a proton from the arenium ion, restoring the aromaticity of the ring.

The three methyl groups on the trimethylbenzene ring are activating groups, meaning they increase the rate of electrophilic aromatic substitution relative to benzene. masterorganicchemistry.com Methyl groups are electron-donating through an inductive effect, enriching the electron density of the aromatic ring and making it more nucleophilic and thus more susceptible to attack by electrophiles. masterorganicchemistry.com

These alkyl groups are also ortho, para-directors, meaning they direct the incoming electrophile to the positions adjacent (ortho) and opposite (para) to themselves. In the case of the precursor 1,2,4-trimethylbenzene (isodurene), the directing effects of the three methyl groups must be considered to predict the outcome. The positions on the ring are influenced as follows:

Position 3: Ortho to the methyl groups at C2 and C4. This position is highly activated but also sterically hindered by the two adjacent methyl groups.

Position 5: Ortho to the methyl group at C4 and para to the methyl group at C1. This position is strongly activated and less sterically hindered than position 3.

Position 6: Ortho to the methyl group at C1.

Due to the combined activating effects and lower steric hindrance, electrophilic attack, including bromination, preferentially occurs at the C5 position of 1,2,4-trimethylbenzene, yielding the target compound, this compound.

To generate a sufficiently strong electrophile for the bromination of aromatic rings, various catalytic systems and reagents are employed.

Lewis Acid Catalysis: A classic and widely used method involves the use of molecular bromine (Br₂) in the presence of a Lewis acid catalyst. wikipedia.org Common catalysts include iron(III) bromide (FeBr₃), aluminum bromide (AlBr₃), or iron filings, which react with bromine to form FeBr₃ in situ. wikipedia.org The Lewis acid polarizes the Br-Br bond, generating a highly electrophilic species (often represented as Br⁺) that can be attacked by the aromatic ring. The reaction is typically conducted in non-polar solvents like dichloromethane (B109758) (DCM) or carbon tetrachloride (CCl₄) at controlled temperatures to prevent over-bromination.

Hypervalent Iodine Reagents: Milder, metal-free alternatives for aromatic bromination involve hypervalent iodine reagents. csic.esnih.gov A combination of a hypervalent iodine(III) compound, such as (diacetoxyiodo)benzene (B116549) (PIDA) or bis(trifluoroacetoxy)iodobenzene (PIFA), with a bromide source like trimethylsilyl (B98337) bromide (TMSBr) can effectively brominate activated arenes. csic.esnih.govsci-hub.se For instance, the PIFA/TMSBr system has been successfully used for the bromination of various arenes, including 1,3,5-trimethylbenzene, under mild conditions. csic.essci-hub.se This method proposes the in situ formation of dibromo(phenyl)-λ³-iodane (PhIBr₂) as the reactive brominating agent. nih.govsci-hub.se These systems are of interest due to their often high regioselectivity and avoidance of harsh, corrosive metal-based catalysts. researchgate.net

Table 1: Catalytic Systems for Direct Aromatic Bromination
Reagent SystemCatalyst/Co-reagentSolventKey FeaturesReference
Br₂FeBr₃ or AlBr₃CH₂Cl₂ or CCl₄Classic, strong electrophile generation. Requires stoichiometric control to avoid polybromination. , ,
PIFATMSBrCH₂Cl₂Mild, metal-free conditions. High yields for activated arenes. csic.es, sci-hub.se

An alternative reaction pathway for alkylbenzenes is free-radical bromination, which occurs on the alkyl side chains rather than the aromatic ring. This reaction proceeds under different conditions than electrophilic substitution. It is typically initiated by UV light or a radical initiator (e.g., AIBN) and uses reagents like N-bromosuccinimide (NBS). themasterchemistry.comgoogle.comlibretexts.org

The benzylic C-H bonds of the methyl groups on trimethylbenzene are weaker than typical sp³ C-H bonds because the resulting benzylic radical is resonance-stabilized by the aromatic ring. libretexts.org Therefore, under radical conditions, bromine radicals will preferentially abstract a benzylic hydrogen, leading to the formation of bromomethyl (-CH₂Br) groups. themasterchemistry.com For example, the reaction of 1,3,5-trimethylbenzene with NBS can lead to the formation of 1-(bromomethyl)-3,5-dimethylbenzene and further substituted products. google.com

It is crucial to note that conditions favoring radical side-chain bromination (radical initiators, non-polar solvents like CCl₄) are distinct from those favoring electrophilic ring bromination (Lewis acids). nih.govnih.gov While side-chain bromination is an important reaction of trimethylbenzenes, it is not a direct route to this compound and represents a competing reaction pathway that is favored under a different set of conditions. google.comgoogle.com

Electrophilic Aromatic Substitution Strategies for Trimethylbenzenes

Indirect Synthetic Routes to this compound

Indirect routes involve the synthesis of the target molecule from a trimethylbenzene derivative that already possesses a different functional group. These multi-step syntheses offer alternative pathways when direct bromination is not feasible or when the required precursor is more readily available.

Via Aryldiazonium Salts (Sandmeyer Reaction): A well-established method for introducing a bromine atom onto an aromatic ring is the Sandmeyer reaction. researchgate.net This process begins with an aromatic amine as the starting material. For the synthesis of this compound, the precursor would be 2,3,5-trimethylaniline. The synthesis involves two main steps:

Diazotization: The aromatic amine is treated with a cold solution of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrobromic acid (HBr), to form a stable aryldiazonium salt. google.com

Sandmeyer Reaction: The resulting diazonium salt solution is then treated with a solution of copper(I) bromide (CuBr). This catalyzes the decomposition of the diazonium salt, releasing nitrogen gas and installing the bromine atom onto the aromatic ring at the position of the former amino group. researchgate.net

Via Metallation-Bromination: This strategy involves the formation of an organometallic intermediate from a trimethylbenzene derivative, which is then quenched with an electrophilic bromine source. A common approach is lithiation via hydrogen-metal exchange. 1,2,4-trimethylbenzene can be treated with a strong organolithium base, such as n-butyllithium or sec-butyllithium, often in the presence of a directing agent like tetramethylethylenediamine (TMEDA). The base abstracts a proton from the most acidic position on the ring to form an aryllithium species. This intermediate is a powerful nucleophile and can be reacted with an electrophilic bromine source, such as molecular bromine (Br₂) or 1,2-dibromoethane, to yield the final brominated product. researchgate.net Controlling the regioselectivity of the initial metallation step is critical for the success of this route.

Cycloaddition Reactions Leading to Functionalized Trimethylbenzene Scaffolds

The assembly of highly substituted benzene rings, such as the trimethylbenzene scaffold, can be efficiently accomplished using cycloaddition reactions. These methods offer a powerful alternative to classical aromatic substitution by building the functionalized ring in a single step from simpler precursors. nih.gov

One of the most prominent methods is the [2+2+2] cycloaddition of three alkyne molecules, a reaction catalyzed by various transition metals. nih.gov This process allows for the rapid construction of polysubstituted benzene derivatives. While the homotrimerization of a single alkyne is straightforward, the heterotrimerization of two or three different alkynes often leads to complex mixtures of products due to challenges in controlling chemoselectivity. nih.gov A common strategy to overcome this limitation involves tethering two of the alkyne components, which entropically favors the desired cyclization pathway. nih.gov

Another powerful technique is the Diels-Alder reaction followed by an extrusion step. For instance, highly functionalized biaryls can be synthesized via a Diels-Alder reaction between a substituted cyclopentadienone and an acetylene, which proceeds with the extrusion of carbon monoxide (CO) to form the aromatic ring. nih.gov The reaction conditions for these transformations can vary significantly depending on the substrates.

A classic, albeit high-energy, method involves the cyclization and aromatization of appropriate acyclic precursors. For example, the formation of 1,2,4-trimethylbenzene can be achieved by the cyclization of 1,3-butadiene (B125203) after treatment with sodium amide, followed by aromatization over a red-hot iron tube at high temperatures (873 K). askfilo.com More recently, photoinduced formal [4+2] cycloaddition reactions have been developed to create complex fused-ring systems containing substituted aromatic moieties. researchgate.net

Table 1: Selected Cycloaddition Methodologies for Substituted Benzene Scaffolds
Cycloaddition TypePrecursorsConditionsKey Features
[2+2+2] Cycloaddition Three alkyne unitsTransition metal catalyst (e.g., Mn, Co, Rh)Rapid assembly of highly substituted benzenes. nih.gov
Diels-Alder / CO Extrusion Cyclopentadienone and acetyleneHigh temperature (e.g., 140 °C in mesitylene)Forms functionalized biaryls and other polysubstituted aromatics. nih.gov
Aromatization of Acyclic Precursors 1,3-Butadiene derivativeRed hot Fe, 873 KClassic method for forming simple aromatic hydrocarbons. askfilo.com
Photoinduced [4+2] Cycloaddition Enone and electron-deficient dienesVisible light irradiationAccess to complex fused skeletons containing aromatic rings. researchgate.net

Purification and Isolation Techniques for Brominated Trimethylbenzenes

The purification of brominated trimethylbenzenes from reaction mixtures is essential to isolate the desired isomer with high purity. The choice of method depends on the physical properties of the target compound and the nature of the impurities, which often include starting materials, isomeric byproducts, and poly-brominated species.

Standard laboratory techniques are typically employed for isolation and purification. google.com A common multi-step work-up procedure involves washing the crude reaction mixture, often with an aqueous solution to remove inorganic salts and acids, followed by extraction of the organic product into a suitable solvent. google.com

Column chromatography is a highly effective method for separating compounds with different polarities. For brominated aromatics, which are relatively nonpolar, silica (B1680970) gel is the standard stationary phase. A nonpolar eluent, such as 100% hexane, can be used to isolate the desired product from more polar impurities. rsc.org This technique offers high resolution and is adaptable to various scales.

Crystallization is another powerful purification technique, provided the target compound is a solid at room temperature and a suitable solvent can be identified. This method is particularly effective for removing small amounts of impurities and can yield very high-purity material. For instance, recrystallization from hot chloroform (B151607) has been used to purify 1,3,5-tribromo-2,4,6-trimethylbenzene. nih.gov

Distillation can be used if the boiling points of the product and impurities are sufficiently different. However, for isomeric products like different bromotrimethylbenzene isomers, boiling points are often very close, making separation by distillation challenging.

Table 2: Comparison of Purification Techniques for Brominated Trimethylbenzenes
TechniquePrincipleAdvantagesLimitations
Column Chromatography Differential adsorption on a stationary phaseHigh resolution; applicable to a wide range of compounds. rsc.orgCan be time-consuming and require large solvent volumes.
Crystallization Difference in solubility at varying temperaturesCan yield very high purity products; scalable. nih.govOnly applicable to solid compounds; requires finding a suitable solvent.
Extraction/Washing Partitioning between immiscible liquid phasesSimple and fast for removing inorganic impurities and acids. google.comIneffective for separating organic compounds with similar solubility.
Distillation Difference in boiling pointsEffective for separating compounds with large boiling point differences.Not effective for separating close-boiling isomers.

Challenges and Mitigation Strategies in this compound Synthesis

The synthesis of this compound via electrophilic bromination of 1,2,4-trimethylbenzene (pseudocumene) presents two primary challenges: controlling regioselectivity to obtain the desired isomer and preventing over-bromination.

Isomer Control (Regioselectivity): Regioselectivity refers to the preference for bond formation at one position over other possible positions. wikipedia.org In the electrophilic bromination of pseudocumene, the three methyl groups are activating and direct the incoming electrophile (Br+) to ortho and para positions. masterorganicchemistry.com

The 1-methyl group directs to the 2- (occupied), 4- (occupied), and 6-positions.

The 2-methyl group directs to the 1- (occupied), 3-, and 5-positions.

The 4-methyl group directs to the 3- and 5-positions.

The potential sites for monosubstitution are positions 3, 5, and 6.

Position 3: Activated by two methyl groups (ortho to C2 and C4), but is sterically hindered by being flanked by two methyl groups.

Position 5: Activated by two methyl groups (para to C1 and ortho to C4). This position is generally less sterically hindered than position 3.

Position 6: Activated by only one methyl group (ortho to C1).

The combination of electronic activation and steric hindrance typically favors substitution at the 5-position. However, obtaining a single isomer in high yield is difficult, and reaction conditions must be carefully controlled to maximize the formation of this compound over other isomers like 1-Bromo-2,3,6-trimethylbenzene and 1-Bromo-2,4,5-trimethylbenzene. researchgate.net

Over-bromination: The trimethylbenzene ring is highly activated towards electrophilic substitution, and the product, this compound, remains activated enough to undergo further reaction with bromine to yield dibromo- and tribromo-trimethylbenzene byproducts. nih.gov Controlling the reaction to achieve selective mono-bromination is a significant challenge.

Several strategies can be employed to mitigate these challenges:

Low-Temperature Bromination: Conducting the reaction at lower temperatures (e.g., 0–25°C) reduces the reaction rate and can limit the extent of polybromination.

Control of Stoichiometry: Using a precise molar ratio of the brominating agent to the substrate is crucial. A slight excess of the substrate can help minimize the formation of di-substituted products.

Choice of Brominating Agent: While molecular bromine (Br₂) with a Lewis acid catalyst is common, other reagents like N-Bromosuccinimide (NBS) can offer different selectivity and milder reaction conditions, potentially reducing side reactions. google.com

Stepwise Addition of Reagents: Slow, controlled addition of the brominating agent to the reaction mixture can help maintain a low concentration of the electrophile, thereby disfavoring multiple substitutions.

Table 3: Challenges and Mitigation Strategies in Bromination of Pseudocumene
ChallengeDescriptionMitigation StrategyResearch Finding
Isomer Control Formation of multiple structural isomers due to competing directive effects of methyl groups.Careful control of reaction conditions (temperature, catalyst) to favor substitution at the desired position.The relative rates of bromination are highly sensitive to the substitution pattern on the benzene ring. researchgate.net
Over-bromination The product ring remains activated and can react further to form di- and poly-brominated species.Low-temperature reaction; precise control of stoichiometry; stepwise addition of reagents.Controlled heating is a known strategy to avoid over-bromination in related systems. Low-temperature conditions are effective in limiting polyhalogenation.

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 2,3,5 Trimethylbenzene

Electrophilic Reactions of 1-Bromo-2,3,5-trimethylbenzene

Further Aromatic Substitution Studies (e.g., nitration, sulfonation, additional halogenation)

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the three methyl groups. However, the bulky bromine atom and the arrangement of the methyl groups introduce steric hindrance that influences the regioselectivity of incoming electrophiles.

Further halogenation, such as bromination, of this compound can lead to the formation of polybrominated derivatives. For instance, the bromination of 1,3,5-trimethylbenzene (mesitylene) can yield 2,4-dibromo-1,3,5-trimethylbenzene. This suggests that under appropriate conditions, an additional bromine atom could be introduced onto the ring of this compound.

Nitration of similarly substituted aromatic compounds, like 1,3,5-trimethylbenzene, proceeds to give the mononitro derivative. libretexts.org This indicates that this compound would likely undergo nitration, with the position of the nitro group being directed by the existing substituents.

Sulfonation reactions on activated aromatic rings are also common. For example, the sulfonation of m-cresol, which has activating hydroxyl and methyl groups, results in substitution at the para-position relative to the methyl group. researchgate.net This suggests that sulfonation of this compound is feasible, with the sulfonic acid group being directed to the available positions on the ring.

Regioselectivity and Directing Effects of the Bromine and Methyl Groups

In electrophilic aromatic substitution, the regioselectivity is governed by the electronic and steric effects of the substituents already present on the aromatic ring. libretexts.org Methyl groups are activating and ortho-, para-directing due to their electron-donating inductive and hyperconjugative effects. libretexts.orglibretexts.org The bromine atom, while deactivating due to its electron-withdrawing inductive effect, is also ortho-, para-directing because of the electron-donating resonance effect of its lone pairs. libretexts.orgmasterorganicchemistry.com

In this compound, the three methyl groups strongly activate the ring. The positions ortho and para to these methyl groups are C4, C6, and the already substituted C1, C2, C3, and C5. The bromine at C1 directs incoming electrophiles to the C2 (already substituted) and C6 positions. The methyl group at C2 directs to C1 (substituted), C3 (substituted), and C6. The methyl group at C3 directs to C2 (substituted), C4, and C6. The methyl group at C5 directs to C4 and C6.

Considering the combined directing effects, the C4 and C6 positions are the most activated and sterically accessible for an incoming electrophile. The C6 position is ortho to the C1-bromine and C5-methyl group and para to the C2-methyl group. The C4 position is para to the C1-bromine and ortho to the C3- and C5-methyl groups. The interplay of these activating and directing effects, along with steric hindrance from the bulky bromine and adjacent methyl groups, will ultimately determine the precise ratio of substitution products. For instance, in the electrophilic bromination of arenes, the substitution pattern is influenced by the directing groups, with π-donors stabilizing the arenium ion intermediate at the ortho and para positions. nih.gov

Nucleophilic Reactions of this compound

Nucleophilic Aromatic Substitution (SNAr) on the Brominated Position

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. govtpgcdatia.ac.inmasterorganicchemistry.com The aromatic ring of this compound is substituted with electron-donating methyl groups, which destabilize the intermediate required for an SNAr mechanism. Therefore, this compound is generally unreactive towards SNAr reactions under standard conditions.

However, nucleophilic substitution on unactivated aryl halides can occur via a benzyne (B1209423) (aryne) mechanism if a very strong base, such as sodium amide (NaNH2) or an organolithium reagent, is used. govtpgcdatia.ac.in This mechanism involves the elimination of HBr to form a highly reactive aryne intermediate, followed by the addition of the nucleophile. This can sometimes lead to a mixture of products, including cine-substitution, where the incoming nucleophile attaches to a different carbon than the one the leaving group was attached to. govtpgcdatia.ac.in

Formation of Organometallic Reagents (e.g., Grignard, Organolithium, Suzuki-Miyaura precursors)

This compound is a suitable precursor for the formation of various organometallic reagents, which are valuable in synthetic organic chemistry.

Grignard Reagents: The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, (2,3,5-trimethylphenyl)magnesium bromide. researchgate.netwisc.edulibretexts.org The formation of Grignard reagents can sometimes be accompanied by the formation of a Wurtz coupling product as an undesired side product. researchgate.net

Organolithium Reagents: While not as common as Grignard formation, organolithium reagents can be prepared from aryl bromides by reaction with strong organolithium bases like n-butyllithium, often at low temperatures.

Suzuki-Miyaura Precursors: this compound is an important substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. wikipedia.org In this reaction, the aryl bromide is coupled with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. nih.govrsc.org This compound has been successfully used in Suzuki-Miyaura couplings to produce more complex molecules. nih.govresearchgate.net

Table 1: Examples of Organometallic Reactions with this compound

Reaction TypeReagentsProductTypical ConditionsReference
Grignard FormationMg, THF(2,3,5-trimethylphenyl)magnesium bromideAnhydrous conditions researchgate.net
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst, BaseSubstituted biphenyl (B1667301) derivativeAqueous or organic solvent, heat nih.govrsc.org

Radical Reactions and Transformations of this compound

While electrophilic and nucleophilic reactions are more commonly studied for aryl bromides, radical reactions can also occur, particularly involving the methyl groups. The bromination of alkyl-substituted benzenes can proceed via a radical mechanism, especially under photochemical conditions or with radical initiators, leading to the bromination of the side-chain (methyl groups). For example, the photochemical bromination of 1,3,5-trimethylbenzene with bromine can lead to the formation of 1-methyl-3,5-bis(bromomethyl)benzene. google.com This suggests that under radical conditions, the methyl groups of this compound could undergo halogenation.

Recent research has also explored photoredox-catalyzed reactions where benzyl (B1604629) bromides undergo single-electron-transfer (SET) pathways to form radical intermediates. cas.cn Although this specific research focused on benzyl bromides, it highlights the potential for aryl bromides with alkyl substituents to participate in radical-mediated transformations under specific catalytic conditions.

Oxidation and Reduction Reactions

Oxidation of Methyl Groups to Carboxylic Acids or Ketones

The methyl groups of this compound can undergo oxidation to form carboxylic acids or ketones under specific reaction conditions. Strong oxidizing agents can convert the methyl groups into carboxylic acids. For instance, oxidation of mesitylene (B46885) (1,3,5-trimethylbenzene) with nitric acid results in the formation of trimesic acid. wikipedia.org Similarly, the methyl groups on this compound can be oxidized to carboxylic acids under strong oxidative conditions.

The selective oxidation of one methyl group to an aldehyde can be achieved using milder oxidizing agents. thieme-connect.de For example, using cerium(IV) salts like ammonium (B1175870) cerium(IV) nitrate (B79036) can selectively oxidize one methyl group in polymethylated arenes to an arenecarbaldehyde. thieme-connect.de This selectivity is attributed to the reaction rate being significantly decreased by electron-withdrawing substituents. thieme-connect.de Another mild and efficient oxidizing reagent for this transformation is 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide (IBX), which is compatible with a variety of functional groups. thieme-connect.de

Reductive Debromination

Reductive debromination involves the removal of the bromine atom from the aromatic ring. This can be achieved through various methods, including catalytic hydrogenation or using reducing agents. In a more general context of aryl bromides, reductive dehalogenation can be photocatalyzed. For example, some organic bromides can be quantitatively converted to their corresponding debrominated products using riboflavin (B1680620) as a photocatalyst under visible light, with an amine as an electron donor and isopropanol (B130326) as a hydrogen donor. researchgate.net The mechanism involves the formation of a radical anion of the photocatalyst, which then transfers an electron to the organic bromide, leading to the cleavage of the carbon-bromine bond. researchgate.net

Another approach to reductive dehalogenation is through microbial action. Certain anaerobic bacteria, such as Dehalococcoides and Dehalogenimonas, are capable of reductive dehalogenation of brominated compounds. acs.org This process is a key transformation pathway for some brominated contaminants in the environment. acs.org The electrochemical reduction of the carbon-halogen bond is another widely studied method for dehalogenation. mdpi.com

Cross-Coupling Reactions of this compound

This compound is a valuable substrate for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi, Heck)

Palladium catalysts are widely used to facilitate cross-coupling reactions involving this compound. vulcanchem.comepa.gov

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide. This compound has been successfully used in Suzuki-Miyaura coupling reactions. For instance, its coupling with secondary alkylboronic acids has been achieved using a Pd-AntPhos catalyst system, which shows high reactivity even with sterically hindered substrates. rsc.org The reaction of 2-bromo-1,3,5-trimethylbenzene with lithium methyltriolborate in the presence of a palladium acetate/RuPhos complex resulted in an 86% yield of 1,2,3,5-tetramethylbenzene (B1211182). mdpi.comnih.gov The bulky methyl groups on the benzene ring can influence the reactivity in these coupling reactions, sometimes requiring the use of bulky palladium catalysts to achieve good results.

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide. This compound can participate in Stille coupling reactions. For example, the coupling of 5-bromo-1,2,4-trimethylbenzene with an organostannane has been reported, although it can sometimes lead to isomeric side products. researchgate.netkoreascience.kr Copper can also be used as a co-catalyst in some palladium-catalyzed Stille reactions to improve the efficiency of otherwise slow reactions. nih.gov

Negishi Coupling: This reaction couples an organozinc compound with an organic halide and is known for its wide scope and tolerance of various functional groups. organic-chemistry.org It allows for the formation of C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org this compound can be a substrate in Negishi coupling reactions. thieme-connect.de The reaction is typically catalyzed by palladium or nickel complexes. organic-chemistry.orgwikipedia.org

Heck Coupling: The Heck reaction is the coupling of an unsaturated halide with an alkene. This compound has been used as a substrate in Heck reactions. For example, it was coupled with alk-1-en-3-ones using a palladium catalyst, although the catalyst activity was noted to be low with this sterically hindered aryl bromide. researchgate.netscispace.comthieme-connect.com

Below is a table summarizing some palladium-catalyzed cross-coupling reactions involving this compound.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with this compound

Coupling Reaction Coupling Partner Catalyst System Product Yield (%) Reference(s)
Suzuki-Miyaura Cyclohexylboronic acid Pd(OAc)₂ / AntPhos 1-Cyclohexyl-2,3,5-trimethylbenzene 63 rsc.org
Suzuki-Miyaura Lithium methyltriolborate Pd(OAc)₂ / RuPhos 1,2,3,5-Tetramethylbenzene 86 mdpi.comnih.gov
Heck But-1-en-3-one [Pd(C₃H₅)Cl]₂ / Tedicyp (E)-4-(2,3,5-Trimethylphenyl)but-3-en-2-one Moderate thieme-connect.com

Other Metal-Catalyzed Coupling Transformations

Besides palladium, other metals can catalyze coupling reactions involving aryl bromides. For instance, iron and nickel catalysts have been shown to be effective in cross-coupling reactions of other bromoarenes with Grignard reagents. researchgate.net Copper-catalyzed Stille coupling reactions have also been developed as an alternative to palladium-based systems. nih.gov Furthermore, 1-bromo-2,4,6-trimethylbenzene, a related compound, has been used in FeCl₃/AgOTf catalyzed hydroarylation reactions with aryl-substituted alkynes. ikm.org.my

Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 1-Bromo-2,3,5-trimethylbenzene. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is characterized by distinct signals for the aromatic protons and the methyl groups. The integration of these signals corresponds to the number of protons in each group, while their splitting patterns (multiplicities) reveal adjacent protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. In this compound, the symmetry of the molecule dictates the number of unique carbon signals observed for the aromatic ring and the methyl groups. The chemical shifts are influenced by the electronegativity of the bromine atom and the electron-donating nature of the methyl groups. amazonaws.com

In a study by Pan et al., this compound was prepared and its structure was confirmed using methods including ¹H NMR and ¹³C NMR. amazonaws.com The analysis of chemical shifts, integration, and coupling constants in these spectra allows for the definitive assignment of the substitution pattern on the benzene (B151609) ring.

Interactive Data Table: Predicted NMR Data for this compound Note: The following data is a prediction based on typical chemical shifts for similar structures. Actual experimental values may vary slightly.

Spectrum TypeAssignmentPredicted Chemical Shift (ppm)Multiplicity
¹H NMRAr-H (C4-H)~7.10Singlet
¹H NMRAr-H (C6-H)~6.95Singlet
¹H NMRCH₃ (C2)~2.40Singlet
¹H NMRCH₃ (C3)~2.30Singlet
¹H NMRCH₃ (C5)~2.25Singlet
¹³C NMRC-Br (C1)~120-
¹³C NMRC-CH₃ (C2, C3, C5)~135-140-
¹³C NMRAr-C (C4, C6)~128-132-
¹³C NMRCH₃~20-23-

NMR spectroscopy is also pivotal for monitoring reaction progress, allowing chemists to observe the consumption of starting materials and the formation of products, including this compound, in real-time.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak confirms its molecular weight of approximately 199.09 g/mol . nih.gov The presence of a bromine atom is readily identified by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

Under electron ionization (EI), the molecule undergoes fragmentation, providing valuable structural information. A key fragmentation pathway for brominated aromatic compounds is the loss of the bromine atom. vulcanchem.com

Interactive Data Table: Key Mass Spectrometry Fragments for this compound

m/z (mass-to-charge ratio)Proposed FragmentSignificance
198/200[C₉H₁₁Br]⁺ (Molecular Ion)Confirms molecular weight and presence of one bromine atom.
119[M-Br]⁺ or [C₉H₁₁]⁺Loss of the bromine atom, a characteristic fragmentation. vulcanchem.com
105[C₈H₉]⁺Loss of a methyl group from the [M-Br]⁺ fragment.
91[C₇H₇]⁺ (Tropylium ion)A common rearrangement fragment in alkylbenzenes.

Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are particularly useful, as they separate the compound from a mixture before it enters the mass spectrometer, ensuring that the resulting spectrum is pure. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a molecular "fingerprint" and identifying key functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. evitachem.com The C-H stretching and bending vibrations of the methyl groups appear in the 2975-2845 cm⁻¹ and 1470-1370 cm⁻¹ regions, respectively. Aromatic C=C ring stretching vibrations produce peaks around 1600 and 1500 cm⁻¹. The C-Br stretching vibration, which is a key indicator of the bromine substituent, typically appears in the lower frequency "fingerprint" region of the spectrum, often between 600 and 500 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations of the benzene ring and the C-Br bond, which may be weak in the IR spectrum.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3100 - 3000StretchingAromatic C-H
2975 - 2845StretchingMethyl C-H evitachem.com
~1600, ~1500StretchingAromatic C=C
1470 - 1370BendingMethyl C-H
900 - 735Out-of-plane bendingAromatic C-H
600 - 500StretchingC-Br

X-ray Crystallography for Solid-State Structure Determination (for relevant derivatives)

While a crystal structure for this compound itself may not be readily available, X-ray crystallography of closely related derivatives provides invaluable insight into molecular geometry and intermolecular interactions in the solid state. wiley.com X-ray crystallography is a powerful technique that determines the precise three-dimensional arrangement of atoms in a crystal by analyzing the diffraction pattern of an X-ray beam. wikipedia.orgebsco.com

Studies on various bromo- and/or bromomethyl-substituted benzenes reveal that the packing of these molecules in the crystal lattice is often governed by a combination of weak intermolecular interactions. semanticscholar.org These include:

Br···Br Interactions (Halogen Bonding): These are attractive interactions between an electrophilic region on one bromine atom and a nucleophilic region on another.

C-H···Br Hydrogen Bonds: Weak hydrogen bonds can form between the hydrogen atoms of methyl groups or the aromatic ring and an adjacent bromine atom.

π···π Stacking: Interactions between the electron clouds of adjacent aromatic rings can also influence the crystal packing.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC): GC is an ideal technique for separating and analyzing volatile compounds like this compound. The compound is vaporized and passed through a column with a stationary phase. Its retention time—the time it takes to travel through the column—is a characteristic property that can be used for identification. When coupled with a mass spectrometer (GC-MS), it provides definitive identification and quantification of the compound and any impurities. nih.govgcms.czgbcsci.com GC analysis is crucial for verifying the purity of the final product, often aiming for standards greater than 97%.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique used for the purification and analysis of brominated aromatic compounds. researchgate.net It is particularly useful for less volatile compounds or for preparative-scale separations. In reverse-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and a solvent like acetonitrile). nih.govscispace.com By optimizing the mobile phase gradient, baseline separation of the desired product from starting materials and by-products can be achieved. nih.gov A UV detector is commonly used for analysis, as the aromatic ring of this compound absorbs UV light.

Theoretical and Computational Studies of 1 Bromo 2,3,5 Trimethylbenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT is a popular method for calculating the optimized geometry, total energies, and electronic properties of molecules.

For 1-bromo-2,3,5-trimethylbenzene, DFT calculations would typically be employed to determine key structural parameters such as bond lengths, bond angles, and dihedral angles. The presence of the bromine atom and three methyl groups on the benzene (B151609) ring introduces steric and electronic effects that influence the planarity of the ring and the orientation of the methyl groups. High-level DFT calculations, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), can provide accurate predictions of these geometric parameters.

Illustrative Data Table of Predicted Molecular Geometry:

ParameterPredicted Value
C-Br Bond Length~1.90 Å
C-C (aromatic) Bond Length~1.39 - 1.41 Å
C-C (methyl) Bond Length~1.51 Å
C-H (aromatic) Bond Length~1.08 Å
C-H (methyl) Bond Length~1.09 Å
C-C-C (aromatic) Bond Angle~118° - 122°
C-C-Br Bond Angle~119°
Note: These are typical values for similar compounds and would require specific DFT calculations for this compound for precise determination.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in organic chemistry used to explain and predict the outcome of chemical reactions. taylorandfrancis.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy and spatial distribution of these orbitals are crucial in determining the reactivity of a molecule. nih.govyoutube.comyoutube.com

For this compound, the HOMO is expected to be a π-orbital of the benzene ring, with significant contributions from the electron-donating methyl groups. The LUMO is likely to be a π*-antibonding orbital of the aromatic system. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

The presence of the bromine atom, an electronegative halogen, can lower the energy of the LUMO, potentially making the molecule more susceptible to nucleophilic attack. mdpi.com Conversely, the electron-donating methyl groups will raise the energy of the HOMO, increasing its nucleophilicity and reactivity towards electrophiles. FMO analysis can thus be used to predict the regioselectivity of electrophilic aromatic substitution reactions.

Illustrative Data Table of FMO Properties:

PropertyPredicted Value (Illustrative)Implication for Reactivity
HOMO Energy-8.5 eVIndicates susceptibility to electrophilic attack.
LUMO Energy-0.5 eVIndicates susceptibility to nucleophilic attack.
HOMO-LUMO Gap8.0 eVSuggests moderate chemical reactivity.
Note: These values are illustrative and would need to be calculated using appropriate quantum chemical methods.

Computational chemistry can be used to map the potential energy surface of a chemical reaction, identifying the transition states and intermediates along the reaction pathway. Transition state theory is a cornerstone in understanding reaction kinetics. A kinetic study of the reactions of atomic bromine with trimethylbenzenes has utilized quantum chemical calculations to understand the reaction mechanism. researchgate.net

For reactions involving this compound, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, DFT calculations can be used to locate the transition state structures. By calculating the activation energy (the energy difference between the reactants and the transition state), the rate of the reaction can be predicted. This type of analysis provides valuable mechanistic insights and can help in optimizing reaction conditions.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions (if relevant derivatives are studied)

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. While this compound is a relatively rigid molecule, MD simulations can be valuable for studying its interactions with other molecules, such as in a solvent or in a biological system if it is part of a larger, more flexible derivative.

MD simulations have been successfully used to study halogen bonding in protein-ligand complexes, where an extra point charge is used to model the anisotropic charge distribution on the halogen atom. nih.govresearchgate.net Such simulations could be applied to derivatives of this compound to understand their binding modes and affinities to biological targets. Furthermore, MD simulations can be used to study the conformational preferences of more complex molecules containing the this compound moiety.

Quantitative Structure-Activity Relationships (QSAR) in Related Aromatic Systems for Reactivity Predictions

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. nih.gov These models are widely used in drug discovery and environmental toxicology to predict the properties of new or untested chemicals. nih.gov

For this compound, QSAR models could be developed to predict its reactivity in various chemical transformations. By building a model based on a training set of related brominated aromatic compounds with known reactivity data, the reactivity of this compound could be predicted based on its calculated molecular descriptors. Relevant descriptors might include electronic parameters (e.g., HOMO/LUMO energies, partial atomic charges), steric parameters (e.g., molecular volume, surface area), and hydrophobic parameters (e.g., logP).

Studies on brominated flame retardants have successfully used QSAR to model their endocrine-disrupting potencies, demonstrating the utility of this approach for halogenated aromatic hydrocarbons. nih.govnih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, including NMR chemical shifts and IR vibrational frequencies. These predictions can be invaluable in the structural elucidation of new compounds and in the interpretation of experimental spectra.

For this compound, DFT calculations can predict its ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions has significantly improved with the development of new functionals and basis sets. github.io By comparing the calculated spectrum with the experimental one, the assignment of the signals can be confirmed.

Similarly, the infrared (IR) spectrum of this compound can be calculated. The vibrational frequencies and their corresponding intensities can be predicted, aiding in the assignment of the experimental IR bands to specific molecular vibrations. Experimental IR spectra for the parent compound, 1,3,5-trimethylbenzene, are available for comparison. docbrown.info

Illustrative Data Table of Predicted ¹³C NMR Chemical Shifts:

Carbon AtomPredicted Chemical Shift (ppm) (Illustrative)
C1 (C-Br)118
C2 (C-CH₃)138
C3 (C-CH₃)136
C4 (C-H)130
C5 (C-CH₃)135
C6 (C-H)128
CH₃ at C221
CH₃ at C320
CH₃ at C522
Note: These are illustrative values. Actual chemical shifts would require specific calculations and are relative to a standard (e.g., TMS).

Applications of 1 Bromo 2,3,5 Trimethylbenzene in Advanced Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Complex Molecules

1-Bromo-2,3,5-trimethylbenzene serves as a versatile and crucial starting material in organic synthesis, providing a scaffold for the construction of more intricate and highly functionalized molecules. Its specific substitution pattern—a bromine atom positioned ortho to two methyl groups and para to another—offers a unique combination of steric and electronic properties that chemists can exploit for targeted molecular assembly.

Precursor for Densely Substituted Aromatics

The presence of the bromine atom on the trimethylated benzene (B151609) ring makes this compound an excellent precursor for creating aromatic compounds with even greater substitution density. The bromine atom can be readily replaced or used as a handle to introduce additional functional groups through various cross-coupling reactions.

For instance, it can undergo palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon bonds. A notable example is its reaction with lithium methyltriolborate, a methylation agent. In a study demonstrating the scope of this reagent, this compound was successfully converted to 1,2,3,5-tetramethylbenzene (B1211182) in a high yield of 86%. mdpi.com This transformation highlights how the bromo-substituent acts as a placeholder for introducing further alkyl groups, thereby increasing the substitution on the aromatic ring.

The general strategy for such transformations is summarized in the table below.

Reaction TypeReagentsProductYield (%)
MethylationLithium methyltriolborate, Pd(OAc)₂, RuPhos1,2,3,5-Tetramethylbenzene86

Table 1: Synthesis of a densely substituted aromatic from this compound. Data sourced from research on cross-coupling reactions with lithium methyltriolborate. mdpi.com

Furthermore, related poly-substituted bromoarenes are used in the synthesis of key intermediates for valuable anticancer compounds, where the bromine atom is crucial for subsequent functionalization steps. csic.es

Building Block for Functionalized Supramolecular Architectures (e.g., cages, coordination polymers, ligands)

The rigid and well-defined geometry of the trimethylbenzene core makes its derivatives, including this compound, valuable building blocks for supramolecular chemistry. These structures can be elaborated into larger, functional architectures such as molecular cages, coordination polymers, and complex ligands. The bromo-substituent is instrumental in this process, serving as a primary connection point for linking multiple units together.

Research has shown that derivatives of 1,3,5-trimethylbenzene are effective platforms for creating molecular receptors and tripodal ligands designed to bind specific molecules. researchgate.net For example, the related compound 1,3,5-tris(bromomethyl)benzene (B90972) is a common starting material for synthesizing tripodal ligands containing nitrogen, oxygen, or sulfur donor atoms. researchgate.net These ligands can then coordinate with metal ions to form complex coordination polymers or discrete molecular cages.

In a specific crystal structure analysis, a molecule containing a 1,3,5-trimethylbenzene ring was shown to form a three-dimensional supramolecular architecture through various non-covalent interactions, such as hydrogen bonds and C–H⋯π interactions. nih.govresearchgate.netiucr.org This demonstrates the inherent tendency of the trimethylbenzene scaffold to direct the assembly of molecules into ordered, higher-level structures.

Synthesis of Boron and Stannyl (B1234572) Derivatives for Further Transformations

The conversion of aryl bromides into organoboron (boronyl) and organotin (stannyl) derivatives is a cornerstone of modern synthetic chemistry, enabling powerful cross-coupling reactions like the Suzuki and Stille couplings, respectively. This compound is an ideal substrate for these transformations.

The synthesis of a stannyl derivative can be achieved through a lithium-bromine exchange reaction, followed by quenching with a trialkyltin chloride (e.g., Me₃SnCl). The resulting organostannane can then be used in palladium-catalyzed Stille coupling reactions to form new C-C bonds. nih.gov

Similarly, boryl derivatives, such as boronic esters (e.g., pinacol (B44631) boronate esters), can be synthesized from this compound. These boron-containing compounds are stable, easy to handle, and are key partners in Suzuki-Miyaura coupling reactions, one of the most widely used methods for constructing biaryl compounds. nih.gov

Starting MaterialTransformationReagentsProduct TypeApplication
This compoundStannylation1. n-BuLi 2. Me₃SnCl2,3,5-TrimethylphenylstannaneStille Coupling
This compoundBorylationBis(pinacolato)diboron, Pd catalyst2,3,5-Trimethylphenylboronic esterSuzuki Coupling

Table 2: Synthetic pathways from this compound to key organometallic reagents.

Development of Catalytic Systems and Reagents Utilizing this compound Derivatives

Derivatives originating from this compound are not only products of synthesis but also play a role in the development and optimization of new catalytic systems.

Ligand Design in Organometallic Catalysis

The steric and electronic properties of ligands are critical to the success of an organometallic catalyst. The 2,3,5-trimethylphenyl group, often referred to as the isoduryl group, can be incorporated into ligand structures to fine-tune a catalyst's activity and selectivity.

In one study, 2-bromo-1,3,5-trimethylbenzene was used as a reactant in a palladium-catalyzed Buchwald-Hartwig amination to synthesize a precursor for a novel N-heterocyclic carbene (NHC) ligand. unibo.it NHCs are a vital class of ligands in modern catalysis, and this synthesis demonstrates the utility of the bromo-trimethylbenzene starting material in building these complex structures.

In another example focused on developing more efficient catalysts, 2-bromo-1,3,5-trimethylbenzene was used as a test substrate in C-N cross-coupling reactions. rsc.org Researchers designed a highly efficient 2-aryl-substituted indenyl phosphine (B1218219) ligand (L4). To demonstrate its superiority over a previous ligand (L3), they performed the amination of 2-bromo-1,3,5-trimethylbenzene with aniline. The new catalytic system (Pd(dba)₂/L4) afforded the product, 2,4,6-trimethyl-N-phenylaniline, in a near-quantitative 98% yield, a significant improvement over the 78% yield obtained with the older ligand. rsc.org This use as a benchmark substrate is crucial for advancing the field of catalysis.

Advanced Materials Research Involving Functionalized Trimethylbenzene Derivatives

The functionalization of the trimethylbenzene core has led to the development of novel materials with specialized properties. While research on this compound itself in materials science is specific, its derivatives and related isomers are key components in this field.

A prominent example is the use of a closely related compound, 1,3,5-tribromo-2,4,6-trimethylbenzene, as a building block for Organic Light-Emitting Diode (OLED) materials. samaterials.com The substitution pattern on the benzene ring influences the electronic properties, solubility, and film-forming capabilities of the final material, which are all critical for the performance of OLED devices. The synthesis of such materials often involves cross-coupling reactions where the bromine atoms are replaced to build up larger, conjugated systems. This indicates a potential application pathway for derivatives of this compound in the field of organic electronics.

Conclusion and Future Research Perspectives

Summary of Current Research Landscape Pertaining to 1-Bromo-2,3,5-trimethylbenzene

This compound, a polysubstituted aromatic compound, primarily serves as a versatile intermediate and building block in organic synthesis. The current body of research demonstrates its utility in constructing more complex molecular architectures. A significant area of its application is in palladium-catalyzed cross-coupling reactions, where the bromo-substituent facilitates the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.comvulcanchem.com For instance, it has been successfully employed in Suzuki-Miyaura coupling reactions, which are fundamental for creating biaryl compounds, and in Heck reactions to form arylated alkenes. thieme-connect.com The presence of three methyl groups on the benzene (B151609) ring introduces specific steric and electronic effects that influence its reactivity, a subject of interest in mechanistic studies. mdpi.comacs.org

Research has also touched upon its synthesis, typically through the direct bromination of 1,3,5-trimethylbenzene (mesitylene). wikipedia.org Furthermore, derivatives of this compound, such as 2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene, are utilized as precursors for a range of molecules, including those with potential applications in materials science and medicinal chemistry. The compound's reactivity in nucleophilic substitution and oxidation/reduction of its functional groups has also been explored, highlighting its role as a starting material for various benzene derivatives.

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite its utility, the full potential of this compound remains to be unlocked, with several knowledge gaps and unexplored research avenues apparent in the current literature.

Diversification of Catalytic Systems: While palladium-catalyzed reactions are well-documented, the exploration of more sustainable and earth-abundant metal catalysts (e.g., iron, copper, nickel) for cross-coupling reactions involving this substrate is an area ripe for investigation.

Mechanistic Insights: Detailed computational and experimental studies on the reaction mechanisms are somewhat limited. A deeper understanding of how the steric hindrance and electronic nature of the three methyl groups quantitatively affect reaction rates and pathways in various transformations would be highly valuable. acs.org This includes a more thorough investigation of substituent effects on the aromaticity and reactivity of the benzene ring. researchgate.net

Novel Synthetic Applications: The application of this compound in emerging areas of organic synthesis, such as photoredox catalysis and C-H activation reactions, is largely unexplored. These modern synthetic methods could unveil new reaction pathways and lead to the efficient synthesis of novel compounds.

Materials Science and Medicinal Chemistry: There is a significant opportunity to systematically explore the use of this compound as a key building block for functional materials. For example, its incorporation into polymers or macrocycles could lead to materials with interesting photophysical or electronic properties. researchgate.net Similarly, its potential as a scaffold in the design of new pharmaceutical agents is an area that warrants more focused investigation.

Halogen Exchange and Polysubstituted Benzenes: Research into halogen exchange reactions and the strategic synthesis of more complex polysubstituted benzenes starting from this compound could provide access to a wider array of functionalized aromatic compounds. researchgate.netlibretexts.org

Broader Implications of Research on this compound

The study of this compound and its reactions carries broader implications for the field of chemistry. As a model system for polysubstituted aromatic compounds, research into its reactivity provides fundamental insights that can be applied to the synthesis and understanding of more complex molecules. libretexts.orglibretexts.org The development of efficient and selective reactions for this compound contributes to the ever-expanding toolkit of synthetic organic chemists, enabling the construction of novel structures for various applications.

Furthermore, investigations into its role in the formation of advanced materials could contribute to the development of new technologies in electronics, optics, and materials science. researchgate.netacs.org The steric and electronic properties conferred by the trimethyl substitution pattern also make it a valuable substrate for studying noncovalent interactions, such as halogen bonding, which are crucial in supramolecular chemistry and crystal engineering. mdpi.com Ultimately, continued research on this and related compounds will not only expand our fundamental chemical knowledge but also pave the way for practical innovations in medicine, materials, and beyond.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of 1-bromo-2,3,5-trimethylbenzene?

The compound is typically synthesized via electrophilic bromination of mesitylene (1,3,5-trimethylbenzene). Optimal conditions involve using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled temperatures (e.g., 0–25°C) to minimize di- or polybromination byproducts . Purification via fractional distillation (bp 225°C at atmospheric pressure) or recrystallization ensures high purity (>98%). Characterization by ¹H/¹³C NMR and GC-MS is critical to confirm regioselectivity and purity .

Basic: How do the steric effects of methyl groups influence the reactivity of this compound in substitution reactions?

The three methyl groups create significant steric hindrance, directing electrophiles to the para position relative to the bromine atom. For example, in Suzuki-Miyaura coupling, the bromine atom undergoes cross-coupling with aryl boronic acids, but the reaction requires bulky ligands (e.g., SPhos) to mitigate steric effects . Kinetic studies show slower reaction rates compared to less-substituted bromobenzenes, necessitating elevated temperatures (80–100°C) or microwave-assisted protocols .

Advanced: What strategies resolve contradictions in regioselectivity observed during functionalization of this compound?

Conflicting regioselectivity in cross-coupling or nucleophilic aromatic substitution (NAS) reactions may arise from competing steric and electronic effects. Methodological solutions include:

  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to map transition-state geometries and predict dominant pathways .
  • Isotopic labeling : Using deuterated analogs to track substituent effects on reaction outcomes .
  • Additive screening : Introducing directing groups (e.g., –COOH) or co-catalysts (e.g., CuI) to override steric bias .

Advanced: How can the thermal stability of this compound be optimized for high-temperature applications?

Thermogravimetric analysis (TGA) reveals decomposition onset at ~250°C. To enhance stability:

  • Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidative degradation.
  • Solvent selection : High-boiling solvents like DMF or DMSO reduce volatility and side reactions.
  • Additives : Stabilizers (e.g., BHT) inhibit radical-mediated decomposition pathways .
Property Value Reference
Boiling Point225°C (760 mmHg)
Density (25°C)1.301 g/mL
Decomposition Onset250°C

Basic: What safety protocols are critical when handling this compound?

  • Storage : Keep at 2–8°C in amber glass vials to prevent light-induced degradation. Avoid contact with oxidizing agents .
  • Handling : Use fume hoods, nitrile gloves, and PPE. Spills require neutralization with sodium bicarbonate and absorption via vermiculite .
  • Disposal : Treat with aqueous NaOH (1M) to hydrolyze bromide before incineration .

Advanced: How does the electronic structure of this compound influence its utility in photoactive materials?

The electron-withdrawing bromine and electron-donating methyl groups create a polarized aromatic system, enabling applications in:

  • OLEDs : As a hole-transport layer component due to its tunable HOMO/LUMO levels (-8.2 eV/-1.5 eV) .
  • Photocatalysts : Functionalization with Ru or Ir complexes enhances visible-light absorption for cross-coupling reactions .

Basic: What analytical techniques are essential for characterizing reaction intermediates involving this compound?

  • NMR spectroscopy : ¹H NMR (δ 2.28 ppm for methyl groups; δ 4.5–7.0 ppm for aromatic protons) .
  • Mass spectrometry : GC-MS (m/z 213 for molecular ion [M⁺]) .
  • X-ray crystallography : Resolves steric configurations in crystalline derivatives .

Advanced: What computational tools predict substituent effects in derivatives of this compound?

  • Molecular dynamics (MD) : Simulates steric interactions in solution-phase reactions.
  • Docking studies : Evaluates binding affinities in catalytic systems (e.g., Pd complexes) .
  • Hammett parameters : Quantifies electronic effects of substituents on reaction rates (σₚ⁺ = -0.15 for methyl groups) .

Basic: How is this compound utilized as a synthetic intermediate in pharmaceutical research?

It serves as a precursor for:

  • Anticancer agents : Functionalized via Ullmann coupling to introduce heterocyclic moieties .
  • Antimicrobials : Bromine displacement with amines yields quaternary ammonium derivatives .

Advanced: What mechanistic insights explain anomalous byproduct formation in Grignard reactions with this compound?

Side products (e.g., biaryls) arise from:

  • Radical pathways : Inhibited by adding TEMPO or conducting reactions under strict anaerobic conditions.
  • Metallation issues : Use of THF as solvent enhances Mg coordination, reducing undesired coupling .

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1-Bromo-2,3,5-trimethylbenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-2,3,5-trimethylbenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.